4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c1-2-21-10-6-4-8-12-14(10)19-16(23-12)20-15-18-13-9(17)5-3-7-11(13)22-15/h3-8H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIRAPXCBWSDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino benzothiazole with 4-fluorobenzoic acid under specific conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Insights:
- Fluorine Substitution : The 4-fluoro group in the target compound and 3m () enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .
- Ethoxy vs.
- Dual Benzothiazole Core: Unlike mono-benzothiazole derivatives (e.g., ), the bis-benzothiazole structure may enhance binding affinity to targets like cyclin-dependent kinases (CDKs) or matrix metalloproteinases (MMPs) .
Pharmacological Comparison
Anticancer Activity:
Biological Activity
4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic compound belonging to the benzothiazole derivative class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 345.41 g/mol. It features a thiazole ring fused with benzene, which is known to influence its biological activity.
Target Interaction
This compound primarily interacts with specific enzymes and proteins involved in various biochemical pathways. Its mechanism includes:
- Enzyme Inhibition : The compound has been reported to inhibit the biosynthesis of prostaglandins, which are crucial mediators in inflammatory responses.
- Cell Cycle Modulation : Research indicates that it can induce apoptosis and arrest the cell cycle in cancer cells, suggesting a potential role in cancer therapy .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. Notably:
- Cell Proliferation Inhibition : It has shown effectiveness against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
- Signaling Pathway Interference : The compound inhibits critical signaling pathways such as AKT and ERK, which are often upregulated in cancer cells, thus promoting cell survival and proliferation .
Anti-inflammatory Effects
The compound also possesses anti-inflammatory properties:
- Cytokine Regulation : It reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in chronic inflammatory diseases .
Comparative Analysis
The biological activity of this compound can be contrasted with other benzothiazole derivatives:
Case Studies
- In vitro Studies : A study evaluated the effects of this compound on A431 cells, revealing a dose-dependent inhibition of proliferation and induction of apoptosis at concentrations ranging from 1 to 4 µM .
- Mechanistic Insights : Western blot analysis confirmed that treatment with this compound led to decreased phosphorylation of AKT and ERK proteins, indicating its potential as a dual-action therapeutic agent targeting both tumor growth and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
